molecular formula C8H18N2 B118458 (1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine CAS No. 67579-81-1

(1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine

Cat. No.: B118458
CAS No.: 67579-81-1
M. Wt: 142.24 g/mol
InChI Key: JRHPOFJADXHYBR-HTQZYQBOSA-N
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Description

(1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine: is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two chiral centers, making it optically active. It is commonly used as a ligand in asymmetric synthesis and catalysis due to its ability to induce chirality in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine typically involves the reduction of the corresponding diketone or diimine precursor. One common method is the hydrogenation of (1R,2R)-1,2-diaminocyclohexane using a suitable catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine compound .

Industrial Production Methods: In industrial settings, the production of (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine is widely used as a chiral ligand in asymmetric synthesis and catalysis. It is employed in the preparation of chiral metal complexes, which are used to catalyze enantioselective reactions, leading to the formation of optically pure compounds .

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the study of enzyme mechanisms and protein-ligand interactions .

Medicine: Its ability to induce chirality in drug molecules can enhance their pharmacological properties and reduce side effects .

Industry: In the industrial sector, (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine is used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its role as a chiral ligand in catalysis makes it valuable for large-scale synthesis of enantiomerically pure compounds .

Comparison with Similar Compounds

Uniqueness: (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine is unique due to its specific chiral centers and the presence of N,N’-dimethyl groups, which enhance its ability to form stable chiral metal complexes. This makes it particularly effective in catalyzing enantioselective reactions, providing high yields of optically pure products .

Biological Activity

Introduction

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is a chiral diamine compound with significant implications in various fields, including organic synthesis, catalysis, and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in drug development, particularly in anticancer therapies.

Structure and Chirality

The compound features two chiral centers, which grant it optical activity. Its molecular formula is C8H18N2, and it is often utilized as a ligand in asymmetric synthesis due to its ability to induce chirality in chemical reactions .

Synthesis

This compound can be synthesized through various methods, including the reduction of corresponding ketones or imines. The synthesis process often involves chiral sources to ensure the desired stereochemistry is achieved .

Interaction with Biomolecules

Preliminary studies indicate that this compound interacts with various enzymes and proteins. These interactions may influence cellular functions such as signaling pathways and gene expression .

Cytotoxicity Studies

Recent research has highlighted the cytotoxic potential of this compound when used as a ligand in platinum-based anticancer drugs. For instance, complexes formed with this compound exhibit enhanced cytotoxicity compared to traditional platinum drugs like cisplatin. In vitro studies have shown that these complexes can effectively inhibit cancer cell proliferation .

Case Studies

  • Anticancer Activity : A study demonstrated that a novel oxaliplatin derivative utilizing this compound showed improved anticancer activity in vivo compared to its parent compound. The derivative was found to have a higher maximum tolerated dose and significantly increased survival rates in animal models .
  • Mechanistic Insights : The mechanism of action for these complexes appears to involve the binding of the platinum center to DNA, leading to structural distortions that inhibit replication and transcription processes. This mechanism is similar to that of cisplatin but with improved efficacy due to the unique properties imparted by the diamine ligand .

Table 1: Summary of Biological Activities

StudyCompoundActivityModelFindings
1Oxaliplatin derivativeAnticancerL1210 mouse modelIncreased life span by >200%
2Cyclometallated complexCytotoxicityKRAS mutated cellsUp to 100x more effective than cisplatin
3Cu-catalyzed reactionsAsymmetric synthesisVarious substratesHigh enantioselectivity with chiral ligands

Molecular Mechanism

The compound's biological effects are hypothesized to arise from its ability to form stable complexes with metal ions, which can modulate enzyme activity and alter cellular signaling pathways. The presence of N,N'-dimethyl groups enhances its interaction capabilities by providing steric bulk and electronic effects that facilitate binding to target biomolecules .

Properties

IUPAC Name

(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHPOFJADXHYBR-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20986938
Record name N~1~,N~2~-Dimethylcyclohexane-1,2-diamine
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67579-81-1, 68737-65-5
Record name trans-N,N′-Dimethyl-1,2-cyclohexanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67579-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~2~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20986938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-methyl[2-(methylamino)cyclohexyl]amine
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Record name (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine
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Q & A

Q1: What are the common synthetic routes for producing enantiomerically pure trans-N1,N2-Dimethylcyclohexane-1,2-diamine?

A1: Two primary methods are reported for synthesizing enantiomerically pure trans-N1,N2-Dimethylcyclohexane-1,2-diamine:

  • Kinetic Resolution: This method, detailed in [], starts with reacting cyclohexene oxide with methylamine, followed by cyclization and ring-opening to obtain the racemic mixture. A kinetic resolution using tartaric acid then separates the enantiomers.
  • Multi-step Synthesis with Lithium Aluminum Hydride Reduction: This approach, described in [], involves reacting trans-1,2-diaminocyclohexane with methyl chloroformate, followed by a reduction using lithium aluminum hydride to obtain the desired (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine.

Q2: Why is trans-N1,N2-Dimethylcyclohexane-1,2-diamine significant in chemical research?

A2: The compound plays a crucial role as a chiral building block, particularly in the synthesis of chiral ligands and metal complexes used in asymmetric synthesis. [, ] Its stereochemistry allows for the creation of catalysts that can selectively produce a single enantiomer of a target molecule, which is crucial in pharmaceutical development.

Q3: What is the structural characterization of trans-N1,N2-Dimethylcyclohexane-1,2-diamine?

A3:

  • Molecular Formula: C8H18N2 []
  • Structure: The molecule exhibits C2 symmetry with a chair conformation of the cyclohexane ring and the amino groups in equatorial positions. []
  • Physical State: Contrary to previous reports, the compound is a crystalline solid at room temperature (293 K). []

Q4: Are there any known applications of trans-N1,N2-Dimethylcyclohexane-1,2-diamine in electrochemical sensing?

A4: Yes, research has explored its use in chiral recognition. In [], researchers developed a composite chiral interface by combining bovine serum albumin (BSA), methylene blue (MB), and multi-walled carbon nanotubes (MWCNTs). This interface effectively differentiated between the (1S, 2S) and (1R, 2R) enantiomers of N,N'-dimethyl-1,2-cyclohexanediamine, showcasing potential for electrochemical sensing applications.

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